(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride

Description

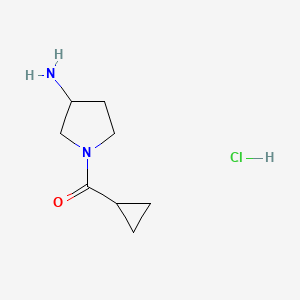

(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride (CAS: 1286207-03-1) is a hydrochloride salt of a heterocyclic compound featuring a pyrrolidine ring (5-membered, nitrogen-containing) substituted with a cyclopropane carbonyl group and an amino group at the 3-position. Its molecular formula is C₈H₁₅ClN₂O, with an average molecular weight of 190.67 g/mol .

Key properties include:

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-cyclopropylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c9-7-3-4-10(5-7)8(11)6-1-2-6;/h6-7H,1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPUQDLZGBFOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a cyclopropyl moiety. Its chemical structure is represented as follows:

- Chemical Formula : C7H12N2O·HCl

- Molecular Weight : 174.64 g/mol

This unique structure contributes to its interactions with various biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions. The exact molecular targets remain under investigation, but it is hypothesized that it may influence neuropeptide receptors involved in physiological responses such as appetite regulation and sleep patterns.

Potential Therapeutic Applications

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems. It may exhibit binding affinity to receptors that regulate mood and cognition, suggesting potential applications in treating mood disorders.

- Antimicrobial Properties : Some studies have indicated that derivatives of similar structures possess antimicrobial activity, although specific data on this compound remains limited .

- Drug Discovery : The compound is being explored as a lead candidate in drug development processes due to its unique structural characteristics that may confer distinct pharmacological profiles compared to other compounds .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

- Binding Affinity Studies : Research has shown that compounds with similar structures interact with neuropeptide receptors. For instance, preliminary binding studies suggest that this compound may influence signaling pathways related to appetite control and sleep regulation.

- Structural Activity Relationship (SAR) : A comparative analysis with structurally related compounds has been conducted to identify variations in biological activity based on functional groups. Notably, compounds lacking the cyclopropyl group or containing different substituents exhibited altered pharmacological profiles .

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| (3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone | C7H12N2O | Contains an amino group on a pyrrolidine ring |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro | C10H12F2N2O | Fluorinated derivatives that may enhance activity |

| 3-(Cyclopropylmethoxy)-1-pyrrolidinyl(4-pyridyl)methanone | C14H18N2O2 | Incorporates a pyridine ring, altering receptor interactions |

Comparison with Similar Compounds

(3-Aminoazetidin-1-yl)(cyclopropyl)methanone Hydrochloride (CAS 1956325-48-6)

- Similarity Score : 0.90 (structural similarity) .

- Key Differences :

- Ring size : Replaces the pyrrolidine (5-membered) with azetidine (4-membered), increasing ring strain and altering conformational flexibility.

- Impact : Smaller rings may reduce steric hindrance but limit hydrogen-bonding geometry compared to pyrrolidine.

- Applications : Likely less explored due to azetidine’s synthetic challenges and higher strain.

Piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9)

- Similarity Score : 0.76 .

- Key Differences :

- Cyclopropane replacement : Substituted with a piperidine (6-membered ring), increasing molecular size and basicity.

- Pharmacokinetics : Larger rings may improve metabolic stability but reduce passive diffusion across membranes.

- Applications: Potential for targeting larger binding pockets in enzymes or receptors.

Heterocyclic Analogues (Thiophene/Pyrazole Derivatives)

- Examples : Compounds 7a and 7b from Molecules (2012) .

- Key Differences :

- Core structure : Thiophene/pyrazole rings replace pyrrolidine, altering electronic properties (e.g., aromaticity, dipole moments).

- Functional groups : Nitrile (7a) and ester (7b) substituents introduce distinct reactivity and solubility profiles.

- Applications : More suited for materials science or agrochemicals due to divergent electronic properties.

Comparative Analysis: Structural and Functional Implications

Physicochemical Properties

| Property | (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone HCl | (3-Aminoazetidin-1-yl)(cyclopropyl)methanone HCl | Piperidin-3-yl(pyrrolidin-1-yl)methanone |

|---|---|---|---|

| Molecular Weight | 190.67 g/mol | ~190–200 g/mol* | ~210–220 g/mol* |

| Ring Size | 5-membered (pyrrolidine) | 4-membered (azetidine) | 6-membered (piperidine) |

| Solubility | High (HCl salt) | Moderate* | Low (neutral form) |

| Conformational Rigidity | High (cyclopropane) | Moderate (azetidine strain) | Low (flexible piperidine) |

*Estimated based on structural analogs .

Preparation Methods

Starting Material and Chiral Control

A chiral educt such as an optically active butyl-1,2,4-trimesylate is reacted with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at low temperatures (0–70 °C, preferably 50–60 °C). This step forms an optically active pyrrolidine intermediate with a benzyl-protected amino group at the 3-position. The use of chiral starting materials and careful temperature control ensures high optical and chemical yields, reducing the number of synthetic steps required.

Amino Group Protection and Substitution

The benzyl protecting group on the amino nitrogen is replaced by an allyloxycarbonyl (Alloc) group using allyl haloformate in an inert solvent such as heptane. This reaction is conducted at temperatures ranging from 0 to 100 °C (preferably 30–70 °C). The Alloc group provides a more labile protection that can be removed under mild conditions later in the synthesis.

The optically active 3-amino-pyrrolidine derivative is then acylated with cyclopropyl-containing acyl chlorides (e.g., cyclopropylcarbonyl chloride) or related activated acyl derivatives. This step is often performed under pressure (30–200 bar, preferably 50–80 bar) and elevated temperatures (20–200 °C, preferably 100–150 °C) in solvents such as tetrahydrofuran or dimethoxyethane. The high-pressure conditions facilitate the introduction of the cyclopropyl methanone group with retention of stereochemistry.

Conversion to Hydrochloride Salt

The final free base form of (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid under controlled temperature and pH conditions (pH ≤ 1.2). This salt formation enhances the compound's stability and solubility, facilitating its isolation and purification.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chiral pyrrolidine formation | Chiral butyl-1,2,4-trimesylate + benzylamine in THF | 0–70 (optimal 50–60) | Atmospheric | High | Avoids racemate resolution |

| Amino protection replacement | Allyl haloformate in heptane | 0–100 (optimal 30–70) | Atmospheric | High | Alloc protection introduced |

| Acylation with cyclopropyl acyl chloride | THF or dimethoxyethane, high pressure | 100–150 | 50–80 | High | Retains optical purity |

| Hydrochloride salt formation | Concentrated HCl, pH ≤ 1.2 | 0–10 | Atmospheric | Quantitative | Enhances stability and solubility |

Key Research Findings

- The use of chiral educts and protecting group strategies significantly reduces the number of synthetic steps and improves overall yield and optical purity.

- High-pressure acylation is critical for efficient introduction of the cyclopropyl methanone group without racemization or side reactions.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

- The described methods are scalable and suitable for industrial production, offering economic and practical advantages.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate airflow to avoid inhalation of vapors or aerosols. Use fume hoods during synthesis or handling .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as hydrochloride salts can cause irritation .

- Storage : Store in sealed containers under inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation. Avoid exposure to moisture and static electricity .

- Emergency Measures : For skin contact, rinse with water for ≥15 minutes; for eye exposure, flush with saline solution and seek medical attention .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, DMSO-) to confirm cyclopropane and pyrrolidine proton environments. Peaks near δ 1.27–1.40 ppm indicate cyclopropyl protons, while δ 4.50–4.57 ppm corresponds to pyrrolidinyl groups .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks (e.g., m/z 386.1 for similar compounds) and fragmentation patterns to verify molecular weight and functional groups .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Methodological Answer :

- Reagent Ratios : Use a 1.2:1 molar ratio of cyclopropylamine to pyrrolidinone precursor to minimize side reactions. Excess amine ensures complete conversion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the pyrrolidine nitrogen. Avoid protic solvents to prevent hydrolysis .

- Temperature Control : Maintain reactions at 50–60°C to balance reaction kinetics and thermal stability. Higher temperatures risk cyclopropane ring opening .

- Hydrochloride Salt Formation : Add HCl gas slowly in anhydrous ethanol to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation without oversaturation .

Q. What strategies are employed to resolve discrepancies in purity analysis when using HPLC versus LCMS for this compound?

- Methodological Answer :

- Column Compatibility : Use C18 reverse-phase columns for both methods, but adjust mobile phases (e.g., 0.1% formic acid in LCMS vs. phosphate buffer in HPLC) to match ionization requirements .

- Detection Sensitivity : LCMS may detect low-level impurities (e.g., dehalogenated byproducts) via mass fragmentation, while HPLC-UV relies on chromophore absorption. Cross-validate using spiked standards .

- Sample Preparation : For LCMS, dilute samples in methanol to avoid ion suppression; for HPLC, use filtered solutions to prevent column clogging .

Q. How do structural analogs of this compound influence its pharmacological activity in comparative studies?

- Methodological Answer :

- Analog Design : Replace cyclopropyl with azetidine (similarity score: 0.80) to assess steric effects on target binding. Monitor changes in IC values using enzyme inhibition assays .

- Functional Group Modifications : Introduce fluorine at the pyrrolidine nitrogen (e.g., 3,3-difluoroazetidine analogs) to enhance metabolic stability. Compare pharmacokinetic profiles in vitro .

- Crystallographic Analysis : Resolve crystal structures of analogs (e.g., P2/c space group) to correlate conformational flexibility with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.